molecular formula C6H4KN2O8S B1620658 Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate CAS No. 74525-39-6

Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate

Cat. No.: B1620658
CAS No.: 74525-39-6
M. Wt: 303.27 g/mol
InChI Key: XLIGIWJHDFJQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is a chemical compound with the molecular formula C6H3KN2O8S. It is known for its unique structure, which includes both nitro and hydroxyl groups attached to a benzene ring, along with a sulphonate group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate typically involves the nitration of 4-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the hydroxyl and sulphonate groups can participate in hydrogen bonding and ionic interactions. These properties make it a versatile compound in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-hydroxy-3-nitrobenzenesulphonate
  • Potassium 4-hydroxy-2,5-dinitrobenzenesulphonate
  • Potassium 3,5-dinitrobenzenesulphonate

Uniqueness

Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate is unique due to the presence of both nitro groups at the 3 and 5 positions, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications.

Properties

CAS No.

74525-39-6

Molecular Formula

C6H4KN2O8S

Molecular Weight

303.27 g/mol

IUPAC Name

potassium;4-hydroxy-3,5-dinitrobenzenesulfonate

InChI

InChI=1S/C6H4N2O8S.K/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13;/h1-2,9H,(H,14,15,16);

InChI Key

XLIGIWJHDFJQKM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O.[K]

74525-39-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
Reactant of Route 2
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
Reactant of Route 3
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
Reactant of Route 4
Reactant of Route 4
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
Reactant of Route 5
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate
Reactant of Route 6
Reactant of Route 6
Potassium 4-hydroxy-3,5-dinitrobenzenesulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.